Bienvenue dans la boutique en ligne BenchChem!

S-N6-Methyladenosylhomocysteine

Histone Methyltransferase DOT1L Selectivity Epigenetic Probe

S-N6-Methyladenosylhomocysteine (CAS 53228-06-1; also designated compound 1 or N6-methyl-SAH) is an N6-substituted S-adenosyl-L-homocysteine (SAH) analog that functions as a product-competitive methyltransferase inhibitor. It is best characterized as a selective inhibitor of the histone H3K79 methyltransferase DOT1L with a Ki of 0.29 μM.

Molecular Formula C15H22N6O5S
Molecular Weight 398.4 g/mol
Cat. No. B15588236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-N6-Methyladenosylhomocysteine
Molecular FormulaC15H22N6O5S
Molecular Weight398.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H22N6O5S/c1-17-12-9-13(19-5-18-12)21(6-20-9)14-11(23)10(22)8(26-14)4-27-3-2-7(16)15(24)25/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H,24,25)(H,17,18,19)/t7-,8+,10-,11?,14+/m0/s1
InChIKeyGEJILRRXJVSBCM-TVODDLSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

S-N6-Methyladenosylhomocysteine: A Selective N6-Substituted SAH Analog for Methyltransferase Research and DOT1L Probe Development


S-N6-Methyladenosylhomocysteine (CAS 53228-06-1; also designated compound 1 or N6-methyl-SAH) is an N6-substituted S-adenosyl-L-homocysteine (SAH) analog that functions as a product-competitive methyltransferase inhibitor. It is best characterized as a selective inhibitor of the histone H3K79 methyltransferase DOT1L with a Ki of 0.29 μM [1]. Unlike unmodified SAH—a promiscuous methyltransferase inhibitor with Ki values spanning 0.16–4.9 μM across five representative histone methyltransferases [1]—the N6-methyl group confers marked selectivity by occupying a hydrophobic cavity unique to DOT1L while disrupting critical hydrogen bonds in other methyltransferase families [1]. The compound also displays differential inhibitory activity across tRNA methyltransferase isoforms, with Ki values ranging from 0.4 μM to 100 μM depending on the enzyme [2]. Its ability to be biosynthesized in vivo from N6-methyladenosine via SAH hydrolase [3] further distinguishes it from synthetic DOT1L inhibitors.

Why SAH and Other Methyltransferase Inhibitors Cannot Substitute for S-N6-Methyladenosylhomocysteine in DOT1L-Targeted Studies


S-Adenosyl-L-homocysteine (SAH), the universal product inhibitor of SAM-dependent methyltransferases, inhibits DOT1L with a Ki of 0.16 μM but shows comparable potency against CARM1 (Ki 0.40 μM), G9a (Ki 0.57 μM), PRMT1 (Ki 0.86 μM), and SUV39H1 (Ki 4.9 μM), rendering it useless as a pathway-specific probe [1]. SAH is also rapidly degraded by SAH hydrolase, preventing sustained cellular target engagement [1]. Clinical-stage DOT1L inhibitors such as EPZ004777 (IC50 0.4 nM, ~1,200-fold selective) and Pinometostat/EPZ-5676 (Ki 80 pM, >37,000-fold selective) offer extreme potency [2][3] but bear complex SAM-mimetic scaffolds with distinct selectivity profiles, in vivo pharmacology, and intellectual property constraints that preclude their interchangeable use as chemical biology tools. S-N6-Methyladenosylhomocysteine occupies a distinct niche: it retains sufficient DOT1L potency (Ki 0.29 μM) while introducing selectivity (>344-fold over CARM1, G9a, SUV39H1) through the smallest possible N6 modification—a single methyl group—making it the most structurally minimal selective DOT1L probe available [1].

Quantitative Differentiation of S-N6-Methyladenosylhomocysteine: Head-to-Head Selectivity, SAR, and Structural Evidence


DOT1L Selectivity Window vs. SAH: Direct Panel-Wide Comparison

In a direct head-to-head panel of five recombinant human methyltransferases, S-N6-methyladenosylhomocysteine (compound 1) inhibited DOT1L with a Ki of 0.29 μM but was essentially inactive against CARM1, G9a, and SUV39H1 (Ki > 100 μM each) and only weakly active against PRMT1 (Ki 22.7 μM), yielding a selectivity window of >344-fold over three of the four off-target enzymes [1]. By contrast, unmodified SAH inhibited all five enzymes non-selectively: DOT1L Ki 0.16 μM, CARM1 Ki 0.40 μM, G9a Ki 0.57 μM, PRMT1 Ki 0.86 μM, and SUV39H1 Ki 4.9 μM—a maximum selectivity window of only ~31-fold [1]. The N6-methyl group therefore converts a pan-methyltransferase inhibitor into a DOT1L-selective probe without sacrificing target potency (only a 1.8-fold reduction in Ki relative to SAH) [1].

Histone Methyltransferase DOT1L Selectivity Epigenetic Probe

Differential tRNA Methyltransferase Inhibition: Enzyme-Specific Ki Spanning Two Orders of Magnitude

Across three purified rat liver tRNA methyltransferases, N6-methyl-S-adenosyl-L-homocysteine exhibited Ki values differing by >250-fold: approximately 0.4 μM against guanine-1 tRNA methyltransferase, 6 μM against adenine-1 tRNA methyltransferase, and 100 μM against N2-guanine tRNA methyltransferase I [1]. For comparison, unmodified SAH displayed Ki values of 0.3 μM against m2-guanine methyltransferase II (a distinct isoform) and 2.4 μM against m1-adenine methyltransferase [2]. The 250-fold Ki range of the N6-methyl analog across structurally related tRNA methyltransferases demonstrates that the N6 substituent differentially modulates enzyme-inhibitor interactions to a degree not achievable with SAH [1].

tRNA Methylation RNA Methyltransferase Enzyme Selectivity

N6-Methyl vs. N6-Ethyl SAR: Methyl as the Optimal Minimal Substituent for DOT1L Potency

Within the same study, elongation of the N6-alkyl group from methyl (compound 1) to ethyl (compound 2, N6-ethyl-SAH) reduced DOT1L inhibitory potency approximately 3.8-fold: Ki = 0.29 μM for the methyl analog versus Ki = 1.1 μM for the ethyl analog [1]. While compound 2 retained selectivity over G9a and SUV39H1 (Ki > 100 μM), it showed measurable inhibition of CARM1 (Ki 18 μM) and PRMT1 (Ki 21.2 μM), making its selectivity window narrower than that of the N6-methyl compound [1]. Further N6 bulk extension to benzyl (compound 5) and naphthylmethyl (compound 6) yielded IC50 values of 120 and 110 nM, respectively, which are more potent but require larger synthetic modifications and produce distinct selectivity signatures [1].

Structure-Activity Relationship DOT1L Inhibitor N6-Alkyl SAH

Crystallographic Basis for N6-Methyl-Driven Selectivity: Hydrophobic Cavity Occupancy

The co-crystal structure of DOT1L in complex with S-N6-methyladenosylhomocysteine (PDB deposition at 2.5 Å resolution) reveals that the N6-methyl group inserts into a predominantly hydrophobic cavity formed by residues Phe223, Leu224, Val249, Lys187, and Pro133 [1]. The SAH scaffold maintains all 10 hydrogen bonds observed in the DOT1L:SAM complex, explaining the retention of binding affinity [1]. In contrast, structural modeling shows that the N6-methyl group would disrupt at least one conserved hydrogen bond and/or introduce steric clashes in other methyltransferases (e.g., CARM1, G9a), providing a structural rationale for the observed selectivity [1]. Specifically, class I methyltransferases such as CARM1 form two hydrogen bonds with the adenine N6-NH2 group that would be blocked by N6-methylation [1].

X-ray Crystallography DOT1L-Inhibitor Complex Structural Selectivity

Positioning vs. Clinical DOT1L Inhibitors: Simplicity and Probe Relevance Over Absolute Potency

Clinical-stage DOT1L inhibitors offer dramatically higher potency but occupy a different utility class. EPZ004777 inhibits DOT1L with an IC50 of 0.4 nM (~1,200-fold selectivity over other PMTs) [1], and Pinometostat (EPZ-5676) achieves a Ki of 80 pM with >37,000-fold selectivity [2], compared to S-N6-methyladenosylhomocysteine's Ki of 0.29 μM. However, EPZ004777 and Pinometostat are complex SAM-mimetic nucleoside analogs (MW ~540–600 Da) with limited commercial availability outside of specialty vendors and patent-protected compositions [1][2]; they are also substrates for cellular nucleoside transporters and phosphorylated intracellularly, introducing pharmacokinetic variables not present with SAH-scaffold probes [1]. S-N6-methyladenosylhomocysteine (MW 398.4 Da) represents a structurally minimal, publicly disclosed SAH analog with well-characterized selectivity, no reported clinical IP encumbrance, and a simpler supply chain, making it preferable for biochemical assay development, crystallography, and early-stage target validation where sub-micromolar selectivity is sufficient [3].

Chemical Probe DOT1L Tool Compound Epigenetic Inhibitor Procurement

Biosynthetic Accessibility: In Vivo Formation from N6-Methyladenosine via SAH Hydrolase

S-N6-Methyladenosylhomocysteine can be biosynthesized in situ from N6-methyladenosine (6-methylaminopurine ribonucleoside) and homocysteine in a reaction catalyzed by mouse liver SAH hydrolase [1]. Injection of mice with N6-methyladenosine leads to hepatic accumulation of S-N6-methyladenosylhomocysteine [1]. Studies from other laboratories have shown that S-N6-methyladenosylhomocysteine is nearly as potent an RNA methyltransferase inhibitor as SAH itself [1]. This biosynthetic pathway stands in contrast to direct administration of SAH, which is rapidly degraded by the same hydrolase [2], and to synthetic DOT1L inhibitors such as EPZ004777 and Pinometostat, which cannot be generated endogenously and require cell-permeant prodrug strategies [3]. The ability to generate the inhibitor in vivo by administering its nucleoside precursor provides a unique experimental tool for studying RNA methylation dynamics in whole-animal models [1].

SAH Hydrolase N6-Methyladenosine In Vivo Biosynthesis

Optimized Application Scenarios for S-N6-Methyladenosylhomocysteine Based on Quantitative Differentiation Evidence


Biochemical Selectivity Profiling: DOT1L vs. Other Histone Methyltransferases

When screening lysates or recombinant enzyme panels for DOT1L-specific methylation activity, S-N6-methyladenosylhomocysteine at 10–30 μM (≥34-fold above Ki) can selectively inhibit DOT1L while leaving CARM1, G9a, and SUV39H1 activities unaffected [1][2]. This selectivity window is documented in the original characterization study where compound 1 showed Ki >100 μM against these three enzymes versus 0.29 μM against DOT1L [2]. Unmodified SAH cannot achieve this discrimination, as it inhibits all five tested enzymes in the 0.16–4.9 μM range [2].

tRNA Methylation Pathway Dissection Using Differential Isoform Inhibition

For researchers studying tRNA modification pathways, S-N6-methyladenosylhomocysteine can be deployed to differentially inhibit guanine-1 tRNA methyltransferase (Ki ≈ 0.4 μM) while sparing N2-guanine tRNA methyltransferase I (Ki ≈ 100 μM) [1]. By titrating the inhibitor concentration between these Ki values, experimenters can selectively block one methylation activity in a multi-enzyme tRNA methyltransferase extract, enabling pathway dissection that is not possible with pan-inhibitory SAH [1][3].

Structural Biology and Crystallography of DOT1L-Inhibitor Complexes

The DOT1L:compound 1 co-crystal structure at 2.5 Å resolution provides a validated starting point for structure-based drug design of DOT1L inhibitors [1][4]. The N6-methyl group's occupancy of the hydrophobic cavity (Phe223, Leu224, Val249) serves as an established pharmacophoric anchor that can guide fragment growing or scaffold hopping campaigns [4]. Procurement of the identical compound used in the published crystal structure ensures experimental reproducibility.

In Vivo RNA Methylation Modulation via N6-Methyladenosine Administration

For whole-animal studies of RNA methylation, administration of N6-methyladenosine (the nucleoside precursor) leads to hepatic biosynthesis and accumulation of S-N6-methyladenosylhomocysteine via endogenous SAH hydrolase activity [5]. This strategy generates the methyltransferase inhibitor in situ, circumventing the rapid degradation that limits direct SAH administration [5][2]. This approach is uniquely enabled by the biosynthetic pathway characterized by Hoffman (1978) and is not available for synthetic DOT1L inhibitors such as EPZ004777 or Pinometostat [2][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-N6-Methyladenosylhomocysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.